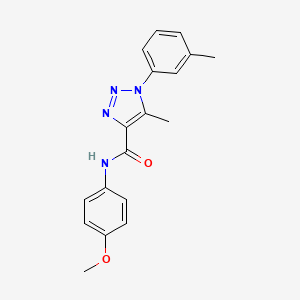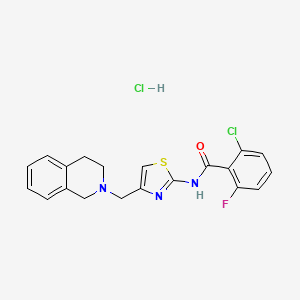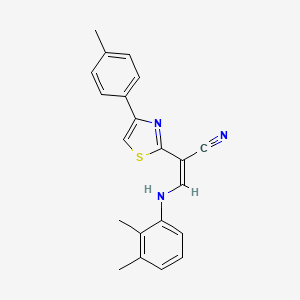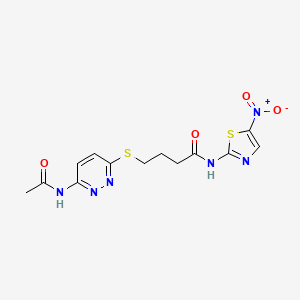![molecular formula C11H11FN2OS B2779379 {1-[(3-fluorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol CAS No. 1046661-60-2](/img/structure/B2779379.png)
{1-[(3-fluorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“{1-[(3-fluorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol” is a chemical compound with the CAS Number: 1046661-60-2 . It has a molecular weight of 238.29 . The IUPAC name for this compound is [1-(3-fluorobenzyl)-2-sulfanyl-1H-imidazol-5-yl]methanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11FN2OS/c12-9-3-1-2-8(4-9)6-14-10(7-15)5-13-11(14)16/h1-5,15H,6-7H2,(H,13,16) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Applications De Recherche Scientifique
Spectral Properties and Polymer Matrix Applications
A novel type of Y-shaped fluorophores, closely related to the chemical structure , demonstrates unique spectral properties. These compounds, built around an imidazole ring, exhibit strong fluorescence in the visible region when incorporated into polymer matrices such as polystyrene (PS), poly(methyl methacrylate) (PMMA), and poly(vinylchloride) (PVC). The use of solid polymer matrices significantly enhances fluorescence intensity compared to liquid media, suggesting potential applications in materials science for sensing, imaging, or as fluorescent markers (Danko et al., 2012).
Catalyst-Free Synthetic Processes
The compound is structurally akin to materials used in catalyst- and solvent-free synthesis processes. One study highlights the efficient, regioselective synthesis of related fluorophenyl and methylsulfanyl derivatives via microwave-assisted Fries rearrangement. These methodologies could inform green chemistry approaches in synthesizing derivatives of "{1-[(3-fluorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol" for various applications, including pharmaceutical intermediates or material science (Moreno-Fuquen et al., 2019).
Proton Exchange Membranes for Fuel Cells
Imidazole derivatives have been explored for their application in fuel cell technology. A study on sulfonated poly(arylene ether sulfone)s with imidazole grafts suggests that related compounds could serve as high-performance proton exchange membranes (PEMs) for fuel cells. These membranes demonstrate excellent thermal and dimensional stability, low methanol permeability, and high proton conductivity, particularly at elevated temperatures, indicating the potential for "{1-[(3-fluorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol" derivatives in next-generation fuel cell technologies (Kim et al., 2008).
Solvatomorphism Studies
The structural adaptability of related compounds in various solvent environments, including methanol, highlights their potential in designing responsive materials. Solvatomorphism studies reveal how molecular aggregation and interactions change with solvent type, impacting the material's properties and applications in drug delivery systems, sensors, and smart materials (Kamiński et al., 2010).
Fluorescent Materials and Photostability
The modification of fluorescent materials by incorporating fluorine atoms or fluorophenyl groups can significantly enhance their photostability and spectroscopic properties. This suggests that "{1-[(3-fluorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol" and its derivatives could be valuable in developing new, stable fluorescent markers with improved performance for applications in bioimaging and optoelectronics (Woydziak et al., 2012).
Propriétés
IUPAC Name |
3-[(3-fluorophenyl)methyl]-4-(hydroxymethyl)-1H-imidazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2OS/c12-9-3-1-2-8(4-9)6-14-10(7-15)5-13-11(14)16/h1-5,15H,6-7H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOGYMVOLBRQTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C(=CNC2=S)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(3-fluorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-methyl-N-(5-methylisoxazol-3-yl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2779297.png)
![6-Hydroxy-2-(4-quinolylmethylene)benzo[b]furan-3-one](/img/structure/B2779298.png)
}phenylamine](/img/structure/B2779299.png)




![3-Methyl-7-[(4-methylphenyl)methyl]-8-[4-(2-methylprop-2-enyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2779310.png)
![4-[1-(Methylamino)ethyl]benzenesulfonamide](/img/structure/B2779312.png)

![8-(2-((4-fluorophenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2779315.png)
![N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-nitrobenzamide](/img/structure/B2779318.png)
![4-butoxy-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide](/img/structure/B2779319.png)